molecular formula C9H7F3O2S B022848 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid CAS No. 102582-93-4

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Cat. No.: B022848
CAS No.: 102582-93-4
M. Wt: 236.21 g/mol
InChI Key: MBVVWIKWEHKYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is a useful research compound. Its molecular formula is C9H7F3O2S and its molecular weight is 236.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • This compound has potential biological activity as a precursor for substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).

  • The synthesized salts of derivatives of this acid can be used for manufacturing new native drugs, competing with foreign drugs (Safonov, Panasenko, & Knysh, 2017).

  • Esters of derivatives of this acid show a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects (Salionov, 2015).

  • Salts of certain derivatives are active against strains of E. coli and Salmonella typhymurium (Shcherbyna, Panasenko, Knysh, Fotina, Vashchyk, & Fotina, 2016).

  • 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful for peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Derivatives of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazol-5-yl)thio) acetic acid exhibit antimicrobial properties, particularly against bacteria (Patel & Mistry, 2004).

  • Derivatives such as Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers have potential applications in electrochromic devices and spectroelectrochemical properties (Bingöl, Güner, Çırpan, & Toppare, 2005).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” are not available in the retrieved data, similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests potential avenues for future research and applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVVWIKWEHKYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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